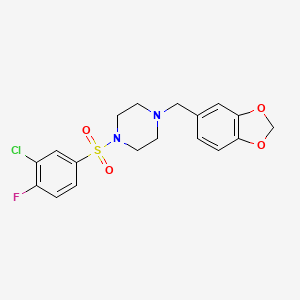![molecular formula C24H28N4O4S B2986006 N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide CAS No. 457651-10-4](/img/structure/B2986006.png)
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide, also known as DPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPBA is a sulfonamide derivative and belongs to the class of benzamide compounds. It has been shown to possess various pharmacological properties, including anti-inflammatory, antitumor, and antiviral activities. In
Scientific Research Applications
Interaction with Bovine Serum Albumin
The compound N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide and its derivatives have been studied for their interactions with bovine serum albumin (BSA). These studies involve synthesizing specific derivatives and analyzing their binding to BSA through fluorescence and UV–vis spectral studies. The research explores the thermodynamic parameters and the quenching constants, which help understand the binding constants and the number of binding sites on BSA. This interaction is crucial for drug delivery and pharmacokinetics as it influences the distribution and availability of the drug in the biological system (Meng et al., 2012).
Acetohydroxyacid Synthase Inhibition
Another significant application of derivatives of N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide is in the inhibition of acetohydroxyacid synthase (AHAS). AHAS is an enzyme that plays a critical role in the biosynthesis of branched-chain amino acids. The study on pyrimidinylthiobenzoates, a related class of compounds, integrates techniques like molecular docking, comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA) to design and synthesize derivatives targeting AHAS. This research has implications for developing herbicides targeting specific enzymes in plants (He et al., 2007).
Antimicrobial Activity
Research on sulfonamide derivatives containing the core structure of N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide has shown promising antimicrobial properties. These studies involve the synthesis and characterization of novel sulfonamides and testing their in vitro activity against a range of Gram-positive and Gram-negative bacteria, fungi, and mycobacteria. The most active compounds have demonstrated efficacy against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, showing the potential for these compounds in treating bacterial infections (Krátký et al., 2012).
Synthesis and Characterization of Derivatives
Extensive work has been done on the synthesis and characterization of various derivatives of N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide. These studies focus on understanding the chemical structures, thermal properties, and potential biological activities of these compounds. Through methods like X-ray diffraction, NMR, and mass spectrometry, researchers can elucidate the molecular structures and interactions of these derivatives, laying the groundwork for their application in medicinal chemistry and drug design (Gein et al., 2020).
properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-4-5-6-15-32-21-11-7-19(8-12-21)23(29)27-20-9-13-22(14-10-20)33(30,31)28-24-25-17(2)16-18(3)26-24/h7-14,16H,4-6,15H2,1-3H3,(H,27,29)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDDSTIKUFSUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985923.png)
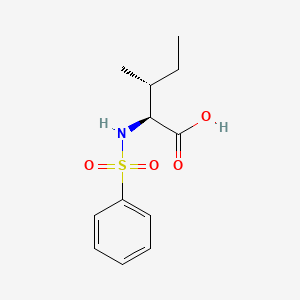
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2985925.png)
![3-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2985928.png)
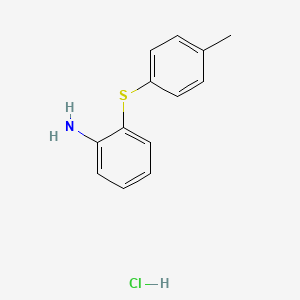
![2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2985930.png)
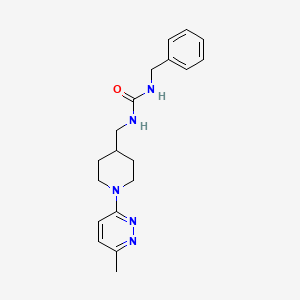
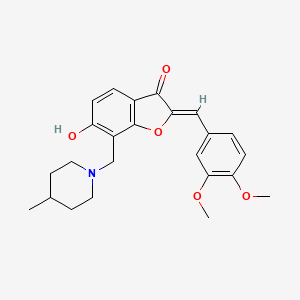
![1-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985937.png)
![1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2985938.png)
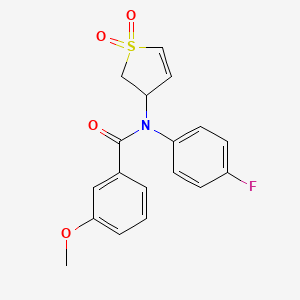
![2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2985942.png)
![3-[1-(4-Chlorophenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one](/img/structure/B2985943.png)
